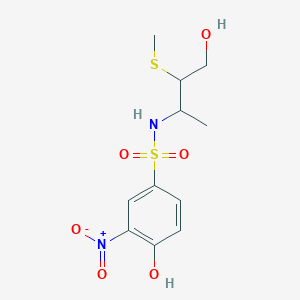
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. This compound has been studied for its potential anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for detecting biological molecules. This compound has also been used in materials science for its ability to form stable films on various surfaces.
Mécanisme D'action
The mechanism of action of N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine is not well understood, and further research is needed to determine its exact mode of action. However, it is believed to inhibit the growth of cancer cells by disrupting the cell cycle and inducing apoptosis. It has also been shown to interact with certain biological molecules, such as proteins and nucleic acids.
Biochemical and Physiological Effects:
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been shown to interact with certain biological molecules, such as proteins and nucleic acids. However, further research is needed to determine its exact biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine in lab experiments include its potential anticancer properties, its ability to form stable films on various surfaces, and its potential use as a fluorescent probe for detecting biological molecules. However, the limitations of using this compound include its complex synthesis method and the need for specialized knowledge and equipment.
Orientations Futures
There are several future directions for research on N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine. One potential direction is to further study its anticancer properties and determine its exact mechanism of action. Another potential direction is to explore its potential use as a fluorescent probe for detecting biological molecules. Additionally, it may be possible to modify the structure of this compound to improve its properties and potential applications. Overall, N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine has significant potential for scientific research, and further studies are needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine is a multi-step process that involves the reaction of various chemicals. The first step involves the synthesis of 2-((4-aminophenyl)thio)-1,3-thiazole-4-carboxylic acid, which is then reacted with 1-pentyne and triethylamine to form the final product. This process requires specialized knowledge and equipment, and it is essential to follow the proper safety protocols to avoid any mishaps.
Propriétés
IUPAC Name |
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-3-7(4-2)9-5-8-6-12-11-10-8/h1,6-7,9H,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTDOYQZLNJQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)NCC1=CSN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6633354.png)
![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)

![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)

![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6633442.png)